19-Hydroxypregnenolone 3-methyl ether is a steroid compound derived from pregnenolone, which plays a significant role in the biosynthesis of various steroid hormones. This compound is characterized by the presence of a hydroxyl group at the 19-position and a methyl ether group at the 3-position.
19-Hydroxypregnenolone 3-methyl ether can be synthesized from natural steroid precursors. Pregnenolone, which is produced from cholesterol in the adrenal glands, serves as the primary source for its synthesis. The compound is of interest in both pharmaceutical and biochemical research due to its potential applications in hormone replacement therapies and studies related to steroid metabolism.
This compound belongs to the class of steroids, specifically categorized as a pregnane derivative. Steroids are organic compounds with four fused carbon rings and are classified based on their biological activity and structural features.
The synthesis of 19-hydroxypregnenolone 3-methyl ether typically involves functionalization at the C-19 position of pregnenolone derivatives. One common method includes photolysis of appropriate bromo derivatives, which facilitates the introduction of hydroxyl groups through radical mechanisms.
A notable synthesis pathway involves the use of photochemical reactions where specific precursors undergo light-induced transformations. For instance, using a bromo derivative of pregnenolone, exposure to UV light can lead to the formation of hydroxylated products. The reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield and purity.
The molecular structure of 19-hydroxypregnenolone 3-methyl ether consists of a steroid backbone with specific functional groups:
The molecular formula for 19-hydroxypregnenolone 3-methyl ether is , with a molecular weight of approximately 336.48 g/mol. The compound exhibits characteristic spectral features that can be analyzed using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry.
19-Hydroxypregnenolone 3-methyl ether can participate in various chemical reactions typical for steroid compounds. These include:
The reactions often require specific catalysts or reagents, such as acetic anhydride for acetylation or specific enzymes for hydroxylation. The reaction conditions (temperature, solvent) must be carefully controlled to avoid side reactions and ensure high yields.
The mechanism by which 19-hydroxypregnenolone 3-methyl ether exerts its biological effects is primarily through its role as a precursor in steroidogenesis. It participates in enzymatic reactions catalyzed by cytochrome P450 enzymes, which are crucial for hydroxylation processes within steroid biosynthesis pathways.
Studies indicate that enzymes such as cytochrome P450 17A1 are involved in the conversion of pregnenolone derivatives into more active steroid hormones, highlighting the importance of this compound in endocrine functions .
Relevant data from studies show that proper storage conditions (cool and dark environments) significantly enhance its shelf life .
19-Hydroxypregnenolone 3-methyl ether has several applications:
The compound's unique structure allows researchers to explore its interactions within biological systems, contributing to advancements in endocrinology and pharmacology .
19-Hydroxypregnenolone 3-methyl ether is a semi-synthetic steroid derivative structurally derived from the endogenous neuroactive steroid pregnenolone. Pregnenolone (P5; 3β-hydroxypregn-5-en-20-one) serves as the foundational precursor for all major classes of steroid hormones (progestogens, glucocorticoids, mineralocorticoids, androgens, estrogens) and is itself a significant neurosteroid synthesized de novo in the brain from cholesterol [2] [4]. This analogue features two key modifications: a hydroxyl group (-OH) at the C19 position and a methyl ether (-OCH₃) at the C3 hydroxyl group.
Structurally, it belongs to the pregnane class of neuro(active) steroids, characterized by a 21-carbon skeleton (C21 steroids) and an unsaturated bond typically at C5-C6 (Δ⁵-steroids) in the unmodified parent molecule. The C3 methylation alters the molecule's polarity and metabolic stability, while the C19 hydroxylation introduces a potential site for further enzymatic interactions or alters receptor binding [1] [4] [7]. Its classification within major neuroactive steroid categories is outlined below:
Table 1: Structural Classification of 19-Hydroxypregnenolone 3-Methyl Ether
Classification Level | Category | Characteristics | Related Endogenous Examples |
---|---|---|---|
Backbone | Pregnane | 21-carbon steroid nucleus (C21H₃₄O₂ base structure) | Pregnenolone, Progesterone |
Saturation | Δ⁵-steroid (typically) | Unsaturation between C5-C6 (may be modified in derivatives) | Pregnenolone, Dehydroepiandrosterone (DHEA) |
Functional Group | 3β-methyl ether derivative | Methylation of the C3 hydroxyl group | - |
Substitution | 19-hydroxy derivative | Hydroxyl group added at the C19 position (angular methyl group position) | - |
Neurosteroid Type | Pregnane neurosteroid | Synthetically modified derivative of pregnenolone, a core pregnane neurosteroid precursor | Allopregnanolone, Pregnenolone sulfate |
The exploration of pregnenolone analogues has deep roots in steroid biochemistry. Pregnenolone itself was first isolated and synthesized by Adolf Butenandt and colleagues in 1934 [2]. Its critical role as the first committed precursor in the steroidogenesis pathway from cholesterol (via P450scc cleavage) established it as a prime target for synthetic modification. Early research focused on understanding its conversion pathways (Δ⁴ vs. Δ⁵) to downstream hormones like progesterone, DHEA, and 17α-hydroxypregnenolone [2] [6].
The concept of "neurosteroids," steroids synthesized de novo within the nervous system, was pioneered by Étienne-Émile Baulieu in the 1980s, highlighting pregnenolone and DHEA and their sulfates as key players [1] [4]. This discovery shifted the paradigm, recognizing steroids not just as peripheral hormones but as intrinsic neuromodulators. This spurred interest in synthesizing analogues like 19-Hydroxypregnenolone 3-methyl ether to probe structure-activity relationships and overcome limitations of natural neurosteroids. Natural neurosteroids often suffer from rapid metabolism (e.g., sulfation, reduction, oxidation), poor blood-brain barrier penetration (e.g., pregnenolone sulfate), or instability [2] [5]. Synthetic modifications, such as etherification at C3, were pursued to enhance metabolic stability and bioavailability, allowing for more sustained biological effects and research utility [1] [5].
Table 2: Key Historical Milestones in Pregnenolone Analogue Development
Time Period | Milestone | Significance for Analogues |
---|---|---|
1934 | Isolation and Synthesis of Pregnenolone (Butenandt) [2] | Established the foundational compound for analogue development. |
1940s-1950s | Recognition of Pregnenolone's Role in Steroidogenesis | Clarified pathways, identifying key sites (C3, C17, C20, C19) for potential modification. |
1980s | Concept of "Neurosteroids" (Baulieu) [1] [4] | Highlighted central role of pregnenolone/DHEA(S) in brain, driving interest in CNS-targeted analogues. |
1990s-Present | Synthesis of Modified Neurosteroids (C3 methylation, sulfation, reduction) | Focus on improving pharmacokinetics (stability, BBB penetration) and receptor selectivity. |
The methylation of the hydroxyl group at the C3 position in 19-Hydroxypregnenolone 3-methyl ether is a critical design feature aimed at significantly altering its pharmacokinetic profile compared to its endogenous counterparts, primarily pregnenolone and 19-hydroxypregnenolone.
Metabolic Stability (Blocking Sulfation/Glucuronidation): The primary metabolic fate of endogenous pregnenolone involves conversion to pregnenolone sulfate (via sulfotransferases, SULTs) or glucuronidation (via UGTs), both of which dramatically increase water solubility for renal excretion. The C3 methyl ether group is highly resistant to these conjugating enzymes [2] [5]. This protects the molecule from this rapid inactivation pathway, significantly extending its metabolic half-life in vivo. While 19-hydroxylation might introduce a potential new site for conjugation, the C3 methylation itself provides substantial protection against the dominant clearance route observed for pregnenolone.
Lipophilicity and Blood-Brain Barrier (BBB) Penetration: The hydroxyl group (-OH) at C3 of pregnenolone is polar. Replacing it with a methyl ether (-OCH₃) increases the overall lipophilicity (hydrophobicity) of the molecule [5]. Enhanced lipophilicity generally promotes passive diffusion across biological membranes, including the blood-brain barrier (BBB). This is crucial for targeting neuroactive steroids to their sites of action within the central nervous system. In contrast, pregnenolone sulfate (PS), despite its biological activity at NMDA and GABAₐ receptors, has poor BBB permeability due to its high polarity and charge [2] [7]. The C3 methylation in 19-Hydroxypregnenolone 3-methyl ether is designed to circumvent this limitation.
Bioavailability: By resisting rapid conjugation and enhancing membrane permeability (including intestinal absorption if administered peripherally), C3 methylation aims to improve the overall bioavailability of the steroid analogue. Bioavailability refers to the fraction of an administered dose that reaches the systemic circulation unchanged. Increased bioavailability allows for lower doses and potentially more predictable pharmacological effects.
Table 3: Impact of C3 Methylation on Key Pharmacokinetic Properties Compared to Pregnenolone
Property | Pregnenolone (C3-OH) | Pregnenolone Sulfate (C3-SO₄) | 19-Hydroxypregnenolone 3-Methyl Ether (C3-OCH₃) | Significance of Methylation |
---|---|---|---|---|
Metabolic Susceptibility (Conjugation) | High (Sulfation/Glucuronidation) | N/A (Already conjugated) | Very Low | Prevents rapid inactivation & excretion |
Lipophilicity | Moderate | Very Low (Charged) | High | Enhances BBB penetration & membrane permeation |
Blood-Brain Barrier Penetration | Good [2] | Poor [2] | Predicted Good/Enhanced | Targets Central Nervous System effects |
Estimated Oral Bioavailability | Moderate | Low | Potentially Improved | Better systemic exposure, lower doses needed |
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: